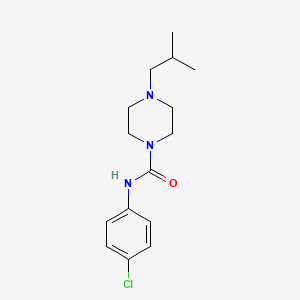![molecular formula C16H17N3O5S B4757916 ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4757916.png)
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate
Vue d'ensemble
Description
Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate, also known as EAB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzoic acid ester family and has a molecular weight of 462.52 g/mol. In
Mécanisme D'action
The mechanism of action of ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the production of nitric oxide, which is involved in inflammation.
Biochemical and Physiological Effects:
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer cell growth and metastasis. In addition, ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate in lab experiments is its potential as a cancer therapeutic agent. Its ability to inhibit cancer cell growth and invasion makes it a promising candidate for further research. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations. Further research is needed to determine the optimal concentration and duration of ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate treatment.
Orientations Futures
There are several future directions for ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate research. One direction is to further explore its potential as a cancer therapeutic agent, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, further research is needed to determine the optimal concentration and duration of ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate treatment, as well as its potential toxicity in vivo.
Applications De Recherche Scientifique
Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has also been studied for its potential anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
ethyl 4-[(4-sulfamoylphenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-24-15(20)11-3-5-12(6-4-11)18-16(21)19-13-7-9-14(10-8-13)25(17,22)23/h3-10H,2H2,1H3,(H2,17,22,23)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZFGHBMPGUZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B4757850.png)


![1,3,5-trimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4757867.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4757888.png)

![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4757905.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4757911.png)

![2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)

![7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4757935.png)